2-Chloroimidazo[1,2-a]pyridine
Overview
Description
2-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine typically involves the reaction of pyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot method is convenient and provides moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: Recent advances have shown that this compound can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Chloroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against multidrug-resistant tuberculosis.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This derivative is used as a pH probe in acid conditions.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYIGMLMAVDTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366597 | |
Record name | 2-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-05-1 | |
Record name | 2-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloroimidazo[1,2-a]pyridine in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis. Its reactivity at the 2-chloro position allows for various substitution reactions, enabling the creation of diverse imidazo[1,2-a]pyridine derivatives. This is particularly useful in synthesizing biologically active compounds like the herbicide Imazosulfuron. [, ]
Q2: How is this compound typically synthesized?
A2: A common synthetic route involves the condensation of ethyl bromoacetate with chlorinated 2-aminopyridines, followed by treatment with POCl3 to convert the intermediate imidazo[1,2-a]pyridin-2-ones into the desired 2-chloroimidazo[1,2-a]pyridines. [, , ]
Q3: What are some applications of this compound derivatives in materials science?
A3: Derivatives of this compound, particularly those incorporating styryl groups, have shown potential applications in non-linear optics (NLO). These compounds exhibit interesting optical properties like large bathochromic shifts and enhanced absorption maxima, making them suitable candidates for future optical applications. [, ]
Q4: Has the structure of this compound derivatives been investigated using computational chemistry?
A4: Yes, computational studies employing Density Functional Theory (DFT) have been conducted on this compound derivatives. These studies provide valuable insights into the electronic structure, optical properties, and structure-activity relationships of these compounds. For example, DFT calculations have been used to predict absorption wavelengths and HOMO-LUMO energy gaps, which align well with experimental observations. [, ]
Q5: How does the structure of this compound derivatives influence their biological activity?
A5: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold impact biological activity. For instance, the presence and position of substituents on the imidazo[1,2-a]pyridine ring can significantly influence the compound's interaction with biological targets, affecting its potency and selectivity. []
Q6: What analytical techniques are commonly used to characterize this compound and its derivatives?
A6: Various spectroscopic techniques are employed to characterize these compounds. This includes Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the compound's structure. [, ]
Q7: Have there been studies on the environmental impact of this compound-based compounds like Imazosulfuron?
A7: Yes, research has been conducted on the degradation of Imazosulfuron in soil. This is particularly relevant due to its use as a herbicide. Studies have investigated its degradation pathways under both aerobic and anaerobic conditions, identifying major degradation products and assessing mineralization to carbon dioxide. []
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